N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide
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Overview
Description
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a benzothiophene moiety and a chlorothiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through cyclization reactions involving appropriate precursors such as 2-bromothiophene and phenylacetylene.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent like 2-chloropropanol.
Formation of the Chlorothiophene Carboxamide: The final step involves the coupling of the benzothiophene derivative with 5-chlorothiophene-2-carboxylic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and receptor binding.
Medicine:
- Explored as a potential therapeutic agent due to its unique structural features.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of advanced materials, including polymers and electronic devices.
- Investigated for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic applications.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
- N-[2-(1-benzothiophen-2-yl)-2-hydroxyethyl]-2-(1H-pyrazol-5-yl)acetamide
- N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(ethylsulfanyl)benzamide
Comparison:
- Structural Differences: While these compounds share the benzothiophene moiety, they differ in the substituents attached to the thiophene ring and the nature of the carboxamide group.
- Unique Features: N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide is unique due to the presence of the chlorothiophene group, which can impart distinct chemical and biological properties.
- Applications: The unique structural features of this compound make it suitable for specific applications in medicinal chemistry and materials science, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2S2/c1-16(20,9-18-15(19)12-6-7-14(17)22-12)13-8-10-4-2-3-5-11(10)21-13/h2-8,20H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZIADSPJJCMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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